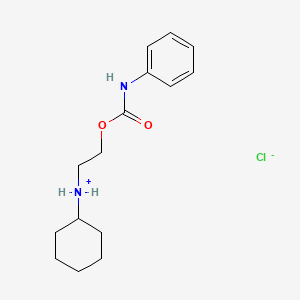
8,11-Dioxa-3,5,14,16-tetrathia-4,15-distannaoctadecanedioic acid, 4,4,15,15-tetrabutyl-7,12-dioxo-, diisooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,11-Dioxa-3,5,14,16-tetrathia-4,15-distannaoctadecanedioic acid, 4,4,15,15-tetrabutyl-7,12-dioxo-, diisooctyl ester is a complex organotin compound It is characterized by its unique structure, which includes multiple sulfur and oxygen atoms, as well as tin atoms
Preparation Methods
The synthesis of 8,11-Dioxa-3,5,14,16-tetrathia-4,15-distannaoctadecanedioic acid, 4,4,15,15-tetrabutyl-7,12-dioxo-, diisooctyl ester involves multiple steps. The synthetic routes typically include the reaction of organotin precursors with sulfur-containing reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8,11-Dioxa-3,5,14,16-tetrathia-4,15-distannaoctadecanedioic acid, 4,4,15,15-tetrabutyl-7,12-dioxo-, diisooctyl ester has several scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has potential applications in the study of enzyme inhibition and protein interactions. In medicine, it is being explored for its potential use in drug delivery systems. Industrially, it is used in the production of specialized materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and proteins. The pathways involved include the inhibition of specific enzymes, which can lead to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and conditions .
Comparison with Similar Compounds
Compared to other similar compounds, 8,11-Dioxa-3,5,14,16-tetrathia-4,15-distannaoctadecanedioic acid, 4,4,15,15-tetrabutyl-7,12-dioxo-, diisooctyl ester is unique due to its specific structure and properties. Similar compounds include other organotin compounds with sulfur and oxygen atoms, such as 4,4,15,15-tetraethoxy-3,16-dioxa-8,9,10,11-tetrathia-4,15-disilaoctadecane . The uniqueness of this compound lies in its specific arrangement of atoms and its resulting chemical properties.
Properties
| 65308-00-1 | |
Molecular Formula |
C42H82O8S4Sn2 |
Molecular Weight |
1080.8 g/mol |
IUPAC Name |
6-methylheptyl 2-[dibutyl-[2-[2-[2-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetyl]oxyethoxy]-2-oxoethyl]sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.C6H10O4S2.4C4H9.2Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;7-5(3-11)9-1-2-10-6(8)4-12;4*1-3-4-2;;/h2*9,13H,3-8H2,1-2H3;11-12H,1-4H2;4*1,3-4H2,2H3;;/q;;;;;;;2*+2/p-4 |
InChI Key |
MSRMZNJBZBNJRZ-UHFFFAOYSA-J |
Canonical SMILES |
CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


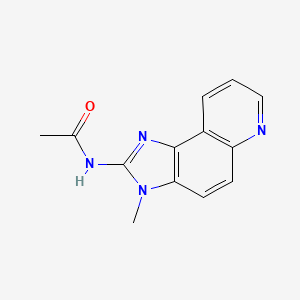

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
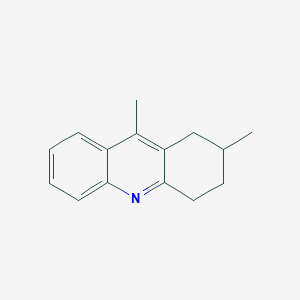
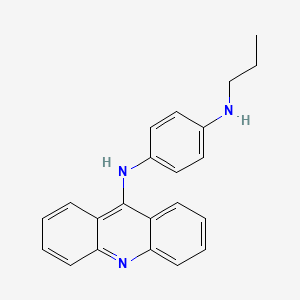
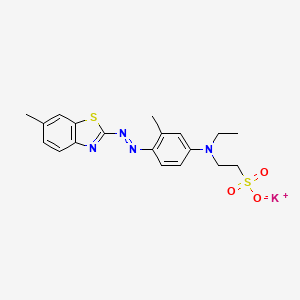
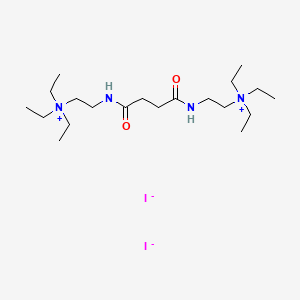
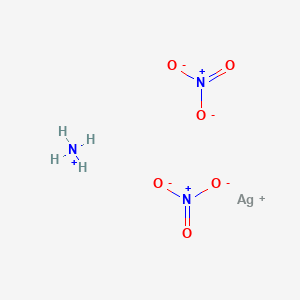

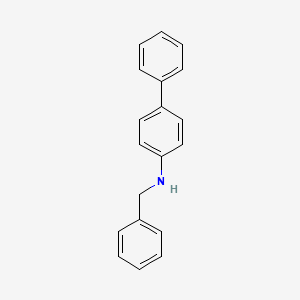
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
